molecular formula C20H19N3OS B2521039 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide CAS No. 1788783-45-8

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2521039
CAS No.: 1788783-45-8
M. Wt: 349.45
InChI Key: DILMESMHZSPCJV-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzamide core, a feature common in many bioactive molecules, linked to a multifunctional group containing both pyridine and thiophene heterocycles via a pyrrolidine ring. The pyrrolidine scaffold is a prominent feature in pharmaceuticals, valued for its three-dimensional, non-planar structure which allows for extensive exploration of pharmacophore space and can contribute to improved solubility and target selectivity . The saturated nature of the pyrrolidine ring increases stereogenic centers and spatial coverage, a key strategy for generating selective ligands for enantioselective protein targets . The presence of the thiophene ring, a heterocyclic motif, further enhances the compound's potential for interaction with biological targets. This specific combination of structural elements suggests potential for research into enzyme inhibition and receptor modulation. For example, compounds with similar benzamide and heterocyclic architectures have been investigated as modulators for various biological targets . Researchers can explore its application in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-20(16-8-6-15(7-9-16)18-4-3-13-25-18)22-17-10-12-23(14-17)19-5-1-2-11-21-19/h1-9,11,13,17H,10,12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILMESMHZSPCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine and thiophene rings through various coupling reactions. The final step often involves the formation of the benzamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide has potential therapeutic applications due to its structural features that allow interaction with various biological targets. Some key areas include:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cell proliferation in cancerous cells. For instance, derivatives of pyridine and thiophene have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer .
  • Neuropharmacology : The compound may serve as a ligand for dopamine receptors, influencing neurotransmitter activity and potentially providing therapeutic effects for neurological disorders. Research indicates that modifications to the pyrrolidine ring can affect binding affinity to dopamine receptors .

Biological Studies

The compound's unique structure makes it suitable for studying biological pathways:

  • Biochemical Assays : It can be utilized as a ligand in receptor binding studies to understand molecular interactions better. Such studies can elucidate mechanisms of action for drugs targeting specific receptors .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess these properties .

Synthetic Applications

In synthetic organic chemistry, this compound can act as a building block for more complex molecules:

  • Material Science : Its unique electronic properties may allow it to be used in developing new materials or catalysts for chemical reactions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to N-(1-(pyridin-2-yl)pyrrolidin-3-y)-4-(thiophen-2-y)benzamide:

  • Anticancer Studies : Research has shown that compounds with similar structures inhibit the growth of leukemia cells, demonstrating their potential as anticancer agents .
  • Neuropharmacological Investigations : Studies focusing on dopamine receptor interactions have revealed how structural modifications influence binding affinities and may lead to the development of better therapeutic agents for CNS disorders .
  • Antimicrobial Activity : Compounds derived from similar structures have been tested against various microbial strains, showing varying degrees of efficacy in inhibiting growth, which suggests further investigation into N-(1-(pyridin-2-y)pyrrolidin-3-y)-4-(thiophen -2-y)benzamide could yield promising results .

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Core Structure Substituents Key Features Molecular Weight (g/mol) CAS Number
Target Compound Pyrrolidine - Pyridin-2-yl at N1
- 4-(Thiophen-2-yl)benzamide at C3
Balanced rigidity-flexibility; aromatic π-stacking potential 376.48 1798513-75-3
N-(4-(4-(4-Cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9h) Diazepane - 4-Cyanopyridin-2-yl on diazepane
- Thiophen-3-yl benzamide
Extended alkyl chain; diazepane increases conformational flexibility ~483.58 (estimated) Not provided
4-(Thiophen-3-yl)-N-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide (9i) Diazepane - 4-(Trifluoromethyl)pyridin-2-yl
- Thiophen-3-yl benzamide
Trifluoromethyl enhances lipophilicity/metabolic stability ~525.60 (estimated) Not provided
N-(1-(4-(Pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide Piperidine - Thiazolyl-pyridin-3-yl at N1
- Thiophen-2-yl benzamide
Thiazole introduces hydrogen-bonding sites 446.60 1798672-05-5
N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide Benzamide - Sulfonyl-pyrrolidine at C3
- 4-Phenylthiazole at N1
Sulfonyl group improves solubility 413.50 377756-87-1

Key Observations:

Core Heterocycle :

  • The target compound’s pyrrolidine core contrasts with diazepane (7-membered ring) in 9h/9i and piperidine (6-membered) in the thiazole derivative . Smaller rings like pyrrolidine may enhance rigidity and receptor-binding precision.
  • Diazepane -containing analogs (9h/9i) exhibit extended alkyl chains, which could improve membrane permeability but increase metabolic vulnerability .

Aromatic Substituents :

  • Thiophen-2-yl (target compound) vs. thiophen-3-yl (9h/9i): The 2-position may favor π-π stacking with aromatic residues in target proteins compared to the 3-position .
  • Pyridin-2-yl (target) vs. pyridin-3-yl (thiazole derivative): Pyridine orientation affects hydrogen-bonding and charge distribution.

Functional Groups: The trifluoromethyl group in 9i enhances lipophilicity (logP) and metabolic stability via electron-withdrawing effects .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Target/Activity logP (Predicted) Solubility Key Findings
Target Compound Likely D3 receptor ligand (inferred) ~3.2 (estimated) Moderate Pyrrolidine-pyridine synergy may optimize CNS penetration .
9h D3 receptor ligand ~3.8 Low Cyanopyridine improves binding affinity but reduces solubility .
9i D3 receptor ligand ~4.5 Very low Trifluoromethyl group increases in vivo half-life .
1798672-05-5 Unreported ~3.6 Moderate Thiazole may introduce off-target kinase interactions .

Critical Insights:

  • CNS Penetration : The target compound’s moderate logP (~3.2) and lack of polar sulfonyl groups (cf. 377756-87-1) favor blood-brain barrier crossing, aligning with D3 receptor targeting .

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring , a pyrrolidine ring , and a thiophene ring , which are known for their diverse biological activities. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like lipoxygenase, which is implicated in inflammatory and neoplastic processes .
  • Receptor Binding : The presence of aromatic rings allows for potential interactions with various receptors, possibly modulating signaling pathways involved in disease states .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For instance, derivatives of pyridine and thiophene have shown significant cytotoxicity against prostate (PC3) and colorectal (HT29) cancer cells, with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)Reference
This compoundPC315.63
Nitro DerivativeHT2910.38
Methoxylated DerivativeSKNMC12.5

Case Studies

  • Cytotoxicity Against Cancer Cells : A study focusing on pyridine derivatives demonstrated that certain modifications to the benzamide structure significantly enhanced cytotoxic activity against cancer cell lines. The most promising analogs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Activity : Compounds similar to this compound have been evaluated for their ability to inhibit lipoxygenase enzymes, showing potential as anti-inflammatory agents in preclinical models .

Comparative Analysis

When comparing this compound with other related compounds, the unique presence of the thiophene ring may confer distinct electronic properties that enhance its reactivity and biological activity.

CompoundStructure TypeNotable Activity
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(phenyl)benzamidePhenyl SubstituentModerate Cytotoxicity
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(furan)benzamideFuran SubstituentLower Cytotoxicity
N-(1-(pyridin-2-yl)pyrrolidin-3-y)-4-(thiophen-2-y)benzamideThiophene SubstituentHigh Cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide?

  • Methodology :

  • Stepwise Functionalization : Begin with the benzamide core and sequentially introduce the pyrrolidine-pyridine and thiophene moieties. Use coupling reagents (e.g., EDC/HOBt) for amide bond formation under inert conditions .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) to track intermediates and adjust parameters like pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
  • Purification : Utilize normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase HPLC for final purification .
    • Key Considerations : Catalysts like Pd(PPh₃)₄ may enhance Suzuki-Miyaura coupling for thiophene attachment .

Q. How should spectroscopic and crystallographic techniques be applied to characterize this compound?

  • Structural Elucidation :

  • NMR : Use ¹H/¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) to confirm proton environments and stereochemistry. DEPT and HSQC experiments resolve overlapping signals .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) validates molecular weight (e.g., [M+H⁺] = 432.2 Da) .
  • XRPD : For crystalline forms, transmission X-ray powder diffraction (Cu-Kα radiation) identifies peaks (e.g., 6.4, 8.6, 10.5 2θ) to confirm polymorphism .

Advanced Research Questions

Q. What methodologies are effective for investigating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Approaches :

  • Enzyme Inhibition Assays : Conduct dose-response studies (0.1–100 µM) using fluorescence-based assays (e.g., ATX inhibition in ) to determine IC₅₀ values .
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for targets like kinase domains .
  • SAR Analysis : Compare analogs (e.g., thiophene-to-furan substitutions) to identify critical pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Strategies :

  • Replicate Experiments : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal Assays : Validate findings using complementary methods (e.g., cell viability assays vs. enzymatic activity) .
  • Meta-Analysis : Cross-reference data from structural analogs (e.g., acalabrutinib in ) to identify trends in substituent effects .

Q. What protocols are recommended for identifying forced degradation products under stress conditions?

  • Degradation Studies :

  • Stress Testing : Expose the compound to heat (80°C), UV light (254 nm), and oxidative conditions (3% H₂O₂) for 48 hours .
  • Analytical Tools : Use LC-MS/MS (ESI-QTOF) to detect degradation products (e.g., hydrolyzed benzamide or oxidized thiophene) .
  • NMR : Compare ¹H spectra of degraded samples to identify structural changes (e.g., loss of pyrrolidine ring integrity) .

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